5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with indene, a bicyclic hydrocarbon.
Hydroxylation: The indene is subjected to hydroxylation to introduce the hydroxyl group at the 5-position. This can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Carboxylation: The next step involves the introduction of the carboxylic acid group at the 4-position. This can be done through carboxylation reactions using carbon dioxide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of 5-oxo-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: Formation of 5-hydroxy-2,3-dihydro-1H-indene-4-methanol.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2,3-dihydro-1H-indene-4-carboxaldehyde
- 5-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
- 5-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid
Uniqueness
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Properties
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-5-4-6-2-1-3-7(6)9(8)10(12)13/h4-5,11H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBXNWWZYMLXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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